what are the chemical properties of 3-(2-Aminoethyl)benzamide
what are the chemical properties of 3-(2-Aminoethyl)benzamide
An In-Depth Technical Guide to the Chemical Properties of 3-(2-Aminoethyl)benzamide
Introduction: A Versatile Scaffold in Chemical Biology
3-(2-Aminoethyl)benzamide is a bifunctional organic molecule featuring a phenethylamine core structure. This compound is characterized by a primary aliphatic amine on its ethyl side-chain and a carboxamide group attached at the meta-position of the benzene ring. Its structural arrangement, combining a flexible aminoethyl chain with a rigid benzamide moiety, makes it a valuable building block and a molecule of interest for researchers in medicinal chemistry and materials science. The primary amine offers a reactive handle for derivatization, while the amide and aromatic ring provide opportunities for hydrogen bonding and π-stacking interactions, respectively. This guide provides a detailed examination of its chemical properties, reactivity, synthesis, and potential applications, offering a technical resource for scientists engaged in drug development and chemical research.
Section 1: Physicochemical and Spectroscopic Profile
The distinct functional groups of 3-(2-Aminoethyl)benzamide govern its physical and chemical characteristics. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Physicochemical Data Summary
The following table summarizes key physicochemical properties for 3-(2-Aminoethyl)benzamide.
| Property | Value | Source / Comment |
| CAS Number | 1118786-88-1 | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Based on similar benzamides[2]. |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO) and partially soluble in water. | The amine and amide groups can form hydrogen bonds, enhancing solubility in polar solvents[2]. |
| pKa | Predicted: ~9-10 (for the primary amine) | The aliphatic amine is basic. This is a typical range for primary alkylamines. |
| Predicted LogP | ~0.1 | Computed for the related isomer N-(2-aminoethyl)benzamide[3]. |
Spectroscopic Characterization
The structural identity of 3-(2-Aminoethyl)benzamide can be unequivocally confirmed through a combination of spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the δ 7.0-8.0 ppm range), with splitting patterns indicative of meta-substitution. The two methylene groups (-CH₂-CH₂-) of the ethyl chain would appear as two triplets around δ 2.8-3.5 ppm. The protons of the primary amine (-NH₂) and the amide (-CONH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
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¹³C NMR Spectroscopy: The carbon spectrum would display nine unique signals. The carbonyl carbon of the amide group is expected in the δ 165-175 ppm region. Six distinct signals would correspond to the aromatic carbons, and two signals for the aliphatic methylene carbons would appear in the upfield region (typically δ 30-50 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine and the amide group (around 3100-3400 cm⁻¹), a strong C=O stretching vibration for the amide I band (around 1640-1680 cm⁻¹), and N-H bending for the amide II band (around 1550-1640 cm⁻¹).[4]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent protonated molecular ion [M+H]⁺ at m/z 165.2.
Section 2: Chemical Reactivity and Stability
The reactivity of 3-(2-Aminoethyl)benzamide is dominated by its primary amine and amide functional groups.
Reactivity of the Primary Amine
The lone pair of electrons on the nitrogen atom of the aminoethyl group makes it a potent nucleophile and a base. It readily participates in a variety of chemical reactions:
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Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form new amide bonds. This is a common strategy for attaching the molecule to other scaffolds.
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Alkylation: Can be alkylated by reaction with alkyl halides, though over-alkylation to secondary and tertiary amines is a common side reaction that must be controlled.
-
Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary amines.[5]
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Salt Formation: As a base, it reacts with acids to form ammonium salts, which can significantly increase its aqueous solubility.
Diagram of a Key Chemical Reaction: N-Acylation
Caption: Nucleophilic attack of the primary amine on an acyl chloride.
Stability of the Benzamide Group
The amide bond is generally stable under neutral conditions. However, it can be hydrolyzed to the corresponding 3-(2-aminoethyl)benzoic acid and ammonia under harsh conditions, such as refluxing in strong acid or base. This stability is a key feature in its use as a scaffold in drug molecules, which must endure physiological conditions. The parent compound, benzamide, is known to be stable but can react with dehydrating agents to form nitriles or with strong reducing agents.[6]
Section 3: Synthesis and Characterization Workflow
A robust and reproducible synthesis protocol is essential for obtaining high-purity 3-(2-Aminoethyl)benzamide for research purposes. The following outlines a common and logical synthetic approach based on established amide bond formation chemistry.
Proposed Synthesis Protocol: Amide Coupling
This protocol involves the coupling of a protected amino acid precursor with ammonia, followed by deprotection.
Step 1: Boc-Protection of the Starting Material
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Dissolve 3-(2-aminoethyl)benzoic acid (1 equivalent) in a mixture of 1,4-dioxane and water (1:1).
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Add sodium hydroxide (2.5 equivalents) and stir until the starting material is fully dissolved.
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Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Acidify the mixture with 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid.
Step 2: Amide Formation
-
Dissolve the Boc-protected acid (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield the Boc-protected amide.
Step 3: Boc-Deprotection
-
Dissolve the crude Boc-protected amide in a minimal amount of DCM or 1,4-dioxane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or Trifluoroacetic acid (TFA).[5]
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the solvent under reduced pressure. If HCl was used, the product will be the hydrochloride salt.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure 3-(2-Aminoethyl)benzamide.
Workflow for Synthesis and Verification
Caption: A standard workflow for the synthesis and validation of 3-(2-Aminoethyl)benzamide.
Section 4: Applications in Research and Development
While 3-(2-Aminoethyl)benzamide itself is primarily a research chemical, its core structure is present in numerous molecules with significant biological activity. Its value lies in its utility as a versatile scaffold for building more complex drug candidates.
Scaffold for Medicinal Chemistry
The benzamide functional group is a common feature in many approved drugs and clinical candidates. Research has shown that benzamide derivatives can exhibit a wide range of biological activities:
-
Antiparasitic Agents: A library screen identified N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. The primary amine was found to be crucial for activity.[5]
-
Antimicrobial Activity: Various 2-aminobenzamide derivatives have been synthesized and shown to possess activity against Gram-positive and Gram-negative bacteria, as well as fungi.[4]
-
Enzyme Inhibition: Benzamide-containing molecules have been developed as potent inhibitors of enzymes like histone deacetylases (HDACs), which are important targets in cancer therapy.[8]
-
GPCR Agonists: Recent studies have identified 3-aminobenzamide derivatives as potent agonists for G protein-coupled receptors like GPR52, a promising target for neuropsychiatric disorders.[9][10]
The structure of 3-(2-Aminoethyl)benzamide provides an ideal starting point for creating libraries of compounds to screen for these and other biological activities. The primary amine allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a target.
Conclusion
3-(2-Aminoethyl)benzamide is a molecule with significant potential, primarily as a versatile building block for the synthesis of complex chemical entities. Its combination of a nucleophilic primary amine and a stable benzamide scaffold makes it an attractive starting point for constructing compound libraries aimed at drug discovery. Understanding its fundamental chemical properties, reactivity, and synthetic routes is crucial for researchers aiming to leverage this scaffold in the development of novel therapeutics and functional materials.
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